molecular formula C9H6BrN3O2 B1526475 2-(4-bromo-1H-pyrazol-1-yl)isonicotinic acid CAS No. 1179597-85-3

2-(4-bromo-1H-pyrazol-1-yl)isonicotinic acid

Cat. No. B1526475
CAS RN: 1179597-85-3
M. Wt: 268.07 g/mol
InChI Key: UZHJKIOPBQHPDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-1H-pyrazol-1-yl)isonicotinic acid (2-BPI) is an organic compound that has been used for a variety of scientific research applications. It is a derivative of isonicotinic acid, a compound found in many plants and animals, and is used as a building block in the synthesis of a variety of molecules. 2-BPI has been studied extensively in the past few decades and is being used in various fields of research, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Therapeutic Potential

Imidazole, a five-membered heterocyclic moiety, is known for its broad range of chemical and biological properties. It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antitumor Activity

Some 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine compounds have been synthesized and evaluated for antitumor potential against different cell lines .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles have shown superior antipromastigote activity . Furthermore, some compounds have elicited better inhibition effects against Plasmodium berghei .

Neuroprotective Agent

A molecular modelling of 2-pyrazoline compounds and other chalcone derivatives affinity to binding cholinesterase (AChE and BChE) active site showed a selective inhibition potential . These compounds might act as a neuroprotective agent for activated-acetylcholinesterase-linked neurological disorders like Parkinson’s Disease and other age-linked disorders .

Antibacterial and Antifungal Activities

The new products 2 and 3 were tested for their in vitro antibacterial activity against Staphylococcus aureus, Bacillus subtilis (Gram positive), Escherichia coli, and Pseudomonas aeruginosa (Gram negative) and antifungal activity against Aspergilus flavus and Aspergillus niger .

Anticancer Activity

Some pyrazolo [3,4- d ]thiazole or pyrazolo [3,4- d ] [1,4]thiazine derivatives have been studied for anticancer activity as topoisomerase II alpha inhibitors and inhibitors of an Hh signalling cascade .

properties

IUPAC Name

2-(4-bromopyrazol-1-yl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O2/c10-7-4-12-13(5-7)8-3-6(9(14)15)1-2-11-8/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHJKIOPBQHPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-1H-pyrazol-1-yl)isonicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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